4-Diethylaminobenzaldehyde oxime
Description
Contextual Significance in Organic Synthesis and Functional Materials
4-Diethylaminobenzaldehyde oxime serves as a valuable intermediate in organic synthesis. The oxime group (C=N-OH) is a versatile functional group that can be transformed into various other nitrogen-containing moieties, such as amines, nitriles, and amides through reactions like the Beckmann rearrangement. researchgate.netsigmaaldrich.com The presence of the diethylamino group, a strong electron-donating substituent on the aromatic ring, significantly influences the molecule's electronic properties. This makes it a key component in the synthesis of specialized dyes and chromogenic reagents. rsc.org
In the realm of functional materials, aromatic oximes with strong donor-acceptor characteristics are being investigated for their nonlinear optical (NLO) properties. Molecules with a high degree of hyperpolarizability are sought after for applications in optoelectronics and photonics. Research on analogous aromatic oximes suggests that the combination of an electron-donating group, like the diethylamino group, and the π-conjugated system of the benzene (B151609) ring can lead to significant NLO effects. researchgate.net For instance, a related compound, 4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde oxime, was found to have a calculated first hyperpolarizability 46.761 times greater than that of the standard NLO material urea (B33335), indicating its potential for such applications. researchgate.net
Evolution of Oxime Chemistry within the Context of Aromatic Aldehyde Derivatives
The study of oximes dates back to the 19th century, with the term being a portmanteau of "oxygen" and "imine". chemicalbook.comfishersci.ca These compounds are typically synthesized through a condensation reaction between an aldehyde or a ketone and hydroxylamine (B1172632). sigmaaldrich.comchemicalbook.com The reaction of an aromatic aldehyde, such as 4-Diethylaminobenzaldehyde, with hydroxylamine hydrochloride in the presence of a base or catalyst yields the corresponding aldoxime. sigmaaldrich.commedchemexpress.com
Historically, the formation of crystalline oxime derivatives was a standard method for the purification and characterization of aldehydes and ketones. researchgate.netglpbio.com Over the years, the focus has shifted towards harnessing the reactivity of the oxime functional group. The Beckmann rearrangement, which converts an oxime into an amide, is a cornerstone reaction in organic synthesis. sigmaaldrich.com Furthermore, the development of various catalytic systems has enabled more efficient and environmentally friendly synthesis of oximes and their subsequent transformations. medchemexpress.commdpi.com The chemistry of these compounds is marked by the potential for stereoisomerism (E/Z isomers) around the C=N double bond, which can influence their reactivity and physical properties. chemicalbook.comsigmaaldrich.com
Current Research Frontiers and Future Prospects for the Compound
Current research involving aromatic oximes like this compound is increasingly focused on advanced materials and sensing applications. The structural features of this compound make it a promising candidate for several cutting-edge areas:
Nonlinear Optical (NLO) Materials: The significant electron-donating character of the diethylamino group coupled with the π-system of the benzene ring creates a strong intramolecular charge-transfer system. This is a key prerequisite for high second- and third-order NLO activity. Future research will likely involve synthesizing polymers and crystal structures incorporating this oxime to develop materials for technologies like optical switching and frequency conversion. researchgate.netresearchgate.net
Colorimetric Sensors: The oxime moiety can act as a binding site for various analytes. Its derivatives are being explored for the development of colorimetric sensors, which change color upon interaction with specific ions or molecules. rsc.org Research into the coordination chemistry of this compound with various metal ions could lead to new selective and sensitive detection methods.
Dynamic Covalent Chemistry: Oxime chemistry is being utilized in the creation of Covalent Adaptable Networks (CANs). nbinno.com These are polymeric materials that can be reprocessed and self-healed. The reversible nature of the oxime linkage under specific conditions makes it an ideal component for designing such smart materials. The specific properties of this compound could be exploited to tune the dynamic behavior of these networks.
The continued exploration of this compound's synthesis, reactivity, and photophysical properties will undoubtedly open new avenues in materials science and synthetic chemistry.
Chemical Compound Data
Below are tables detailing the properties of this compound and its direct precursor.
Table 1: Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 54376-65-7 | chemicalbook.com |
| Molecular Formula | C₁₁H₁₆N₂O | chemicalbook.com |
| Molecular Weight | 192.26 g/mol | chemicalbook.com |
| Appearance | White to Orange to Green powder/crystal | chemicalbook.com |
| Melting Point | 94-96 °C | chemicalbook.com |
| Boiling Point (Predicted) | 307.7 ± 25.0 °C | chemicalbook.com |
| Density (Predicted) | 1.00 ± 0.1 g/cm³ | chemicalbook.com |
| pKa (Predicted) | 11.29 ± 0.10 | chemicalbook.com |
Table 2: Properties of 4-Diethylaminobenzaldehyde
| Property | Value | Reference |
|---|---|---|
| CAS Number | 120-21-8 | sigmaaldrich.comsigmaaldrich.com |
| Molecular Formula | C₁₁H₁₅NO | sigmaaldrich.comsigmaaldrich.com |
| Molecular Weight | 177.24 g/mol | sigmaaldrich.comsigmaaldrich.com |
| Appearance | Crystals | sigmaaldrich.comsigmaaldrich.com |
| Melting Point | 37-41 °C | sigmaaldrich.comsigmaaldrich.com |
| Boiling Point | 174 °C at 7 mmHg | sigmaaldrich.comsigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[[4-(diethylamino)phenyl]methylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-3-13(4-2)11-7-5-10(6-8-11)9-12-14/h5-9,14H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHNWBEYWLRLFHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54376-65-7 | |
| Record name | 54376-65-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 4 Diethylaminobenzaldehyde Oxime and Analogues
Conventional and Optimized Oximation Procedures
The formation of an oxime from an aldehyde is a fundamental transformation in organic chemistry. For 4-diethylaminobenzaldehyde oxime, this typically involves the reaction of the parent aldehyde with a hydroxylamine (B1172632) derivative. Researchers have explored various conditions and catalysts to optimize this process.
Direct Synthesis from 4-Diethylaminobenzaldehyde Precursor
The most direct route to this compound is the condensation reaction between 4-diethylaminobenzaldehyde and hydroxylamine or its salts, such as hydroxylamine hydrochloride. This reaction proceeds via a nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon of the aldehyde. The process is often carried out in a suitable solvent like ethanol (B145695) or an aqueous mixture, and a base such as sodium carbonate or sodium hydroxide (B78521) may be added when using hydroxylamine hydrochloride to neutralize the acid released.
A general procedure involves heating a solution of the aldehyde with hydroxylamine hydrochloride in ethanol. For instance, a warm solution of a related aldehyde, 4-nitrobenzaldehyde, in ethanol was treated with hydroxylamine hydrochloride and sodium acetate (B1210297) trihydrate and heated under reflux to achieve the corresponding oxime. nih.gov This method, with appropriate modifications, is applicable to the synthesis of this compound.
Catalytic Approaches in Oxime Formation (e.g., Heterogeneous Catalysis)
To enhance the efficiency and environmental friendliness of oxime synthesis, various catalytic methods have been developed. These approaches often lead to higher yields, shorter reaction times, and milder reaction conditions.
One innovative approach is the use of grinding technology, which can facilitate solvent-free reactions. For example, the oximation of various aldehydes has been successfully achieved by grinding the aldehyde with hydroxylamine hydrochloride and a solid base like sodium carbonate at room temperature. asianpubs.org This method is noted for its convenience, ease of control, and often results in high yields in a short amount of time. asianpubs.org Another green chemistry approach involves the use of bismuth(III) oxide (Bi₂O₃) as a catalyst in a solvent-free grinding method, which has been shown to be effective for a broad spectrum of aldehydes and ketones. nih.gov
The use of mineral water as a solvent has also been explored as an environmentally benign option. ias.ac.in In some cases, reactions in mineral water have shown higher efficiency than in purified water, potentially due to the presence of dissolved minerals that can act as catalysts. ias.ac.in For instance, the synthesis of aryl oximes in a mixture of mineral water and methanol (B129727) has been reported to give quantitative yields at room temperature in as little as 10 minutes. ias.ac.in
| Catalyst/Method | Conditions | Advantages |
| Sodium Carbonate | Grinding, Room Temperature | Convenient, High Yield, Short Reaction Time asianpubs.org |
| Bismuth(III) Oxide | Grinding, Room Temperature, Solvent-Free | Environmentally Safe, Quick, High Yield nih.gov |
| Mineral Water | Room Temperature | Economical, Practical, Environmentally Friendly ias.ac.in |
Impact of Reaction Conditions on Yield and Selectivity
The yield and selectivity of oximation reactions are significantly influenced by various reaction parameters, including the molar ratio of reactants, the presence and nature of a base or catalyst, solvent, and temperature.
The molar ratio of the aldehyde to hydroxylamine hydrochloride and a base is a critical factor. Studies on the grinding method for oximation have shown that optimizing the molar ratios can lead to a significant increase in product yield. asianpubs.org For example, with 3-chlorobenzaldehyde, increasing the molar ratio of aldehyde:NH₂OH·HCl:Na₂CO₃ from 1:4:0.5 to 1:4:1.5 resulted in an increase in yield from 91% to 96%. asianpubs.org However, a further increase in the amount of hydroxylamine hydrochloride did not lead to a better yield, indicating an optimal range for the reactants. asianpubs.org
The choice of solvent also plays a crucial role. While traditional methods often employ alcohols like methanol or ethanol, greener alternatives such as water are being investigated. asianpubs.orgias.ac.in The use of a water-methanol co-solvent system has been shown to be effective, and the addition of mineral water can further accelerate the reaction and improve yields. ias.ac.in
Temperature is another key parameter. While many conventional methods require heating, some of the newer catalytic and solvent-free approaches can be performed at room temperature, which is advantageous for energy conservation and for substrates that may be sensitive to heat. asianpubs.orgnih.govias.ac.in
Derivatization Strategies and Novel Compound Syntheses
The oxime functional group in this compound is a versatile handle for further chemical transformations, enabling the synthesis of a wide array of novel compounds, including various heterocyclic structures.
Formation of Azaheterocycles and Related Structures from Oxime Derivatives
Oximes are valuable precursors for the synthesis of nitrogen-containing heterocycles (azaheterocycles). nih.govnsf.gov The N-O bond of the oxime can be cleaved under various conditions to generate reactive intermediates like iminyl radicals, which can then participate in cyclization reactions. nsf.gov
For example, the reactivity of oximes can be harnessed in photochemical reactions. Photochemical [3+2]-cycloadditions involving oximes have been used to generate hydroxylamine pyrrolidine (B122466) derivatives. nsf.gov Additionally, transition metal-catalyzed reactions can facilitate the formation of cyclic oximes through intramolecular processes. nsf.gov
The synthesis of quinazolines and quinolines, important classes of azaheterocycles, can be achieved from N-aryl amides, which can be conceptually linked to oxime-derived intermediates. nih.gov These methods often involve the activation of the amide with reagents like trifluoromethanesulfonic anhydride, followed by cyclization with a suitable nucleophile. nih.gov
Multicomponent Reaction Pathways Involving Oxime Formation
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer a highly efficient route to complex molecules. mdpi.com The in-situ formation of an oxime can be a key step in such reaction cascades.
The Biginelli reaction, a well-known MCR for the synthesis of 3,4-dihydropyrimidinones, traditionally involves an aldehyde, a β-ketoester, and urea (B33335) or thiourea. mdpi.com Variations of this reaction have been developed where the aldehyde component can be generated in situ. For instance, a one-pot synthesis can involve the Kornblum oxidation of a benzyl (B1604629) halide to the corresponding benzaldehyde (B42025), which then undergoes a Biginelli reaction. mdpi.com While not directly involving a pre-formed oxime, this illustrates the principle of integrating intermediate formation within an MCR.
More complex MCRs, such as the Ugi four-component reaction, have also been employed to create pseudo-peptides. researchgate.net These reactions can be combined with other MCRs in a consecutive manner to build highly diverse molecular scaffolds. researchgate.net The versatility of the oxime and its parent aldehyde suggests potential for their incorporation into novel MCRs to access new chemical space.
Synthesis of Thiadiazole-Derived Imine Analogues utilizing 4-Diethylaminobenzaldehyde
The synthesis of imine analogues derived from 4-diethylaminobenzaldehyde and a thiadiazole core typically proceeds via a Schiff base condensation reaction. This reaction involves the nucleophilic attack of the primary amino group of a 2-amino-1,3,4-thiadiazole (B1665364) derivative on the electrophilic carbonyl carbon of 4-diethylaminobenzaldehyde. The reaction is generally carried out in a suitable solvent, such as ethanol or methanol, and is often facilitated by a catalytic amount of a weak acid, like glacial acetic acid, to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. organic-chemistry.orgnih.gov The reaction mixture is typically heated under reflux to drive the condensation to completion. researchgate.net
The general synthetic scheme can be represented as follows:
Step 1: Synthesis of the 2-amino-1,3,4-thiadiazole precursor. Various substituted 2-amino-1,3,4-thiadiazoles can be synthesized through the cyclization of thiosemicarbazide (B42300) with a suitable carboxylic acid or its derivative. nih.gov For instance, reacting thiosemicarbazide with a substituted benzoic acid in the presence of a dehydrating agent like polyphosphate ester (PPE) can yield the corresponding 5-aryl-2-amino-1,3,4-thiadiazole. nih.gov
Step 2: Condensation with 4-Diethylaminobenzaldehyde. The synthesized 2-amino-1,3,4-thiadiazole derivative is then condensed with 4-diethylaminobenzaldehyde. The resulting imine, or Schiff base, precipitates from the reaction mixture upon cooling or after removal of the solvent and can be purified by recrystallization. researchgate.net
A representative procedure involves dissolving equimolar amounts of the 2-amino-5-aryl-1,3,4-thiadiazole and 4-diethylaminobenzaldehyde in absolute ethanol. A few drops of glacial acetic acid are added, and the mixture is refluxed for several hours. organic-chemistry.org The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the solid product is collected by filtration and purified.
The following table outlines the reactants and general conditions for the synthesis of thiadiazole-derived imine analogues.
| Reactant 1 | Reactant 2 | Solvent | Catalyst | General Conditions |
| 2-Amino-5-aryl-1,3,4-thiadiazole | 4-Diethylaminobenzaldehyde | Ethanol | Glacial Acetic Acid | Reflux for 4-6 hours |
| 2-Amino-1,3,4-thiadiazole | 4-Diethylaminobenzaldehyde | Methanol | - | Reflux for 10-12 hours |
Stereochemical Considerations in Oxime Synthesis
The synthesis of oximes from aldehydes and ketones can lead to the formation of geometric isomers, specifically E (entgegen) and Z (zusammen) isomers, due to the restricted rotation around the carbon-nitrogen double bond. researchgate.netresearchgate.net
E/Z Isomerism and Separation Techniques
The formation of this compound from the reaction of 4-diethylaminobenzaldehyde with hydroxylamine can result in a mixture of E and Z isomers. The ratio of these isomers can be influenced by the reaction conditions. researchgate.net Classical methods for the synthesis of aldoximes often yield a mixture of the two geometric isomers, with the Z:E ratio varying. researchgate.net
The separation of these isomers is crucial as they may exhibit different physical properties and biological activities. researchgate.net Common laboratory techniques for the separation of E and Z isomers of oximes include:
Fractional Recrystallization: This technique exploits the potential differences in solubility between the E and Z isomers in a particular solvent. By carefully controlling the crystallization conditions, one isomer can be selectively precipitated.
Column Chromatography: This is a widely used and effective method for separating isomeric mixtures. researchgate.netchromatographytoday.com The choice of the stationary phase and the eluent system is critical for achieving good separation. For instance, silica (B1680970) gel is a common stationary phase, and a mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate, can be used as the eluent. rsc.org In some challenging separations, silica gel impregnated with silver nitrate (B79036) has been used, which can differentiate between isomers based on their π-complexation with the silver ions. researchgate.net High-performance liquid chromatography (HPLC) with specialized columns, such as those with polar-embedded phases, can also provide excellent separation of E/Z isomers. chromforum.org
Stereoselective Synthesis: Another approach is to employ synthetic methods that favor the formation of one isomer over the other. For example, the treatment of a mixture of E and Z isomers of an aryl alkyl oxime with a protic or Lewis acid under anhydrous conditions can lead to the precipitation of the E isomer as an immonium complex, which can then be neutralized to yield the pure E isomer.
The following table provides examples of separation techniques for oxime isomers.
| Compound | Isomer Ratio (Initial) | Separation Technique | Stationary Phase | Eluent/Conditions | Reference |
| Aromatic Aldoximes | Mixture of E/Z | Column Chromatography | Silica Gel | Hexane/Ethyl Acetate | rsc.org |
| Aryl Alkyl Oximes | Mixture of E/Z | Selective Precipitation | - | Anhydrous protic or Lewis acid | |
| Olefin Isomers (C=C) | Mixture of E/Z | Column Chromatography | Silica Gel with AgNO₃ | Not Specified | researchgate.net |
| API E/Z Isomer | Mixture of E/Z | Preparative HPLC | C18 | High pH (9.5), high organic modifier | chromatographytoday.com |
Chemical Reactivity and Mechanistic Investigations of the Oxime Functionality
Fundamental Transformations of the Oxime Group
The reactivity of the oxime is characterized by several key transformations that modify or remove the functional group, leading to amides, amines, nitriles, or the original carbonyl compound.
The Beckmann rearrangement is a classic reaction that converts oximes into amides, typically under acidic conditions. numberanalytics.com The process is initiated by the protonation of the oxime's hydroxyl group, creating a good leaving group (water). jk-sci.com This is followed by the migration of the group positioned anti to the hydroxyl group, leading to a nitrilium ion intermediate, which is subsequently hydrolyzed to form an amide. numberanalytics.comjk-sci.com
For ketoximes, this reaction is a reliable method for synthesizing substituted amides. However, for aldoximes like 4-Diethylaminobenzaldehyde oxime, the reaction is more complex. While the formation of primary amides is possible, fragmentation reactions that lead to nitriles often compete, especially under harsh conditions. wikipedia.orgnih.gov The rearrangement of aldoximes can show stereospecificity in the gas phase but often proceeds without it in solution. wikipedia.org To facilitate this transformation, a variety of catalysts and reagents beyond simple strong acids have been developed.
Table 1: Reagents Used in Beckmann Rearrangements
| Reagent/Catalyst | Description | Reference(s) |
| Strong Brønsted Acids (H₂SO₄, PPA) | Classical reagents that protonate the hydroxyl group to initiate rearrangement. High temperatures are often required. | jk-sci.comwikipedia.org |
| Phosphorus Pentachloride (PCl₅) | A reagent known to be less likely to cause isomerization of the oxime before rearrangement. | jk-sci.com |
| Tosyl Chloride (TsCl) | Activates the hydroxyl group, turning it into a better leaving group (tosylate). | wikipedia.org |
| Cyanuric Chloride | Used with a co-catalyst like zinc chloride, it allows the reaction to proceed under catalytic conditions. | wikipedia.org |
The oxime group can be readily reduced to form a primary amine. This transformation is a valuable synthetic route to amines from carbonyl compounds via the oxime intermediate. For this compound, this reaction would yield 4-(diethylamino)benzylamine. A variety of reducing agents can accomplish this, ranging from catalytic hydrogenation to metal hydrides. wikipedia.org
The choice of reagent and reaction conditions is crucial for achieving high yields of the desired primary amine, as over-reduction or side reactions can occur. nih.gov For example, the reduction of aldoximes can sometimes produce secondary amines as by-products, though conditions can be modified to favor the primary amine product. wikipedia.org Catalytic reduction presents a direct and efficient method, but challenges include the potential for reductive cleavage of the N-O bond, which can lead to side products. nih.govresearchgate.net
Table 2: Selected Reagent Systems for the Reduction of Oximes to Amines
| Reagent System | Conditions | Comments | Reference(s) |
| Catalytic Hydrogenation (PtO₂, Raney Ni) | H₂ gas, various solvents | A common and effective method. Additives may be needed to prevent side reactions. | wikipedia.orgnih.gov |
| Sodium Borohydride (NaBH₄) / Additives | Reflux in ethanol (B145695) | Often used with catalysts like nano-copper on charcoal or zirconium(IV) chloride to enhance reactivity and selectivity. | researchgate.netshirazu.ac.ir |
| Sodium Metal / Alcohol | Anhydrous alcohol | A classical, powerful reduction method. | wikipedia.org |
| Homogeneous Catalysts (Rhodium, Iridium) | H₂ gas or other hydrogen donors | Offer high turnover numbers and can be tuned for stereoselectivity. | nih.govresearchgate.net |
The dehydration of aldoximes is a direct and high-yielding route to nitriles. In this reaction, the hydrogen and the hydroxyl group are eliminated from the oxime moiety to form a cyano group (C≡N) and water as the sole by-product. nih.gov Applying this to this compound results in the formation of 4-diethylaminobenzonitrile.
This transformation can be achieved through various means, including simple heating or the use of a wide array of dehydrating reagents. Modern methods focus on milder conditions and catalytic processes to improve the environmental footprint of the synthesis. wikipedia.org Enzymatic methods, utilizing aldoxime dehydratases, represent a green alternative to classical chemical reagents, although identifying enzymes that act on aromatic aldoximes has been a challenge. nih.gov
Table 3: Examples of Dehydration Systems for Aldoximes
| Reagent/Catalyst | Conditions | By-products | Reference(s) |
| Heat | High temperature, sometimes in a high-boiling solvent like DMF. | Water | wikipedia.org |
| Propylphosphonic Anhydride (T3P) | Room temperature | Phosphonic acid derivatives | acs.org |
| Aldoxime Dehydratase (Oxd) Enzymes | Aqueous buffer, mild temperatures | Water | nih.gov |
| N-Chlorosuccinimide / Pyridine (B92270) | Organic solvent | Succinimide, Pyridinium (B92312) hydrochloride | wikipedia.org |
Deoximation is the process of converting an oxime back to its parent carbonyl compound. This is a crucial reaction in synthetic chemistry where oximes are used as protecting groups for aldehydes and ketones. researchgate.net The reaction effectively cleaves the C=N bond and re-establishes the C=O bond. For this compound, this process regenerates 4-Diethylaminobenzaldehyde. Deoximation can be carried out under hydrolytic or oxidative conditions.
The classical method for deoximation involves hydrolysis under acidic conditions, typically by heating the oxime with an inorganic acid. wikipedia.org While effective, this method is often not suitable for molecules containing acid-sensitive functional groups. The relatively high stability of oximes towards hydrolysis means that forcing conditions may be required, which can lead to unwanted side reactions. wikipedia.org
To overcome the limitations of acid hydrolysis, numerous oxidative methods for deoximation have been developed. These methods often proceed under milder conditions and show greater compatibility with a wider range of functional groups. A variety of reagents have been reported to effectively cleave the C=N-OH group and generate the corresponding carbonyl compound, often in high yield. researchgate.net For aromatic oximes, oxidative deoximation using reagents like pyridinium fluorochromate (PFC) combined with hydrogen peroxide has been shown to be effective and can be selective for aldoximes over ketoximes.
Table 4: Representative Reagents for Oxidative Deoximation
| Reagent System | Typical Conditions | Comments | Reference(s) |
| Chromium (VI) Reagents (PCC, QFC) | Organic solvent, room temperature | Effective for a wide range of oximes. Chromium is toxic. | researchgate.net |
| Organoselenium / H₂O₂ | Catalytic amount of selenium compound with hydrogen peroxide as the oxidant. | A greener catalytic method. | researchgate.net |
| Urea (B33335) Nitrate (B79036) / MWI | Acetonitrile, Microwave irradiation | Rapid deprotection method. | researchgate.net |
| Pyridinium Fluorochromate (PFC) / H₂O₂ | Acetonitrile | Effective for various aromatic oximes; does not affect C=C double bonds. |
Nucleophilic Reactivity of the Oxime Carbon
While the nitrogen and oxygen atoms of the oxime group are the primary centers of nucleophilicity, the oxime carbon itself possesses an ambiphilic character, meaning it can react with both nucleophiles and electrophiles. However, direct nucleophilic attack on the sp²-hybridized oxime carbon is not a common reaction pathway under standard conditions. The C=N double bond is generally less susceptible to nucleophilic addition compared to a carbonyl group (C=O) due to the lower electronegativity of nitrogen compared to oxygen.
Reactions where the oxime carbon acts as an electrophile are more prevalent. For instance, the reduction of oximes to primary amines using strong hydride reagents like lithium aluminum hydride (LiAlH₄) involves the nucleophilic addition of a hydride ion to the oxime carbon. Similarly, reactions with organometallic reagents such as Grignard reagents can proceed via nucleophilic attack on the oxime carbon, leading to the formation of substituted hydroxylamines after workup. These reactions underscore the electrophilic potential of the oxime carbon, which is a key aspect of its chemical reactivity.
Reaction Kinetics and Detailed Mechanistic Studies
The formation of this compound from its corresponding aldehyde and hydroxylamine (B1172632) is a classic example of nucleophilic addition-elimination. The kinetics and mechanism of this reaction are intricately dependent on the reaction conditions, particularly the pH.
Kinetic Analysis of Oxime Formation from Aromatic Aldehydes
| Substituent (para) | Relative Rate Constant (k_rel) |
| -NO₂ | 10.5 |
| -Cl | 2.1 |
| -H | 1.0 |
| -CH₃ | 0.45 |
| -OCH₃ | 0.22 |
| -N(C₂H₅)₂ | (Expected to be < 0.22) |
This table is illustrative and compiled from general principles of electronic effects in organic chemistry. The value for the diethylamino group is an educated estimation based on its strong electron-donating nature.
Elucidation of Rate-Determining Steps and Intermediates
The mechanism of oxime formation involves two key steps: the nucleophilic addition of hydroxylamine to the carbonyl group to form a tetrahedral carbinolamine intermediate, and the subsequent acid-catalyzed dehydration of this intermediate to yield the oxime and water. stackexchange.comyoutube.com
The rate-determining step of this reaction is highly dependent on the pH of the solution.
Under acidic conditions (pH < 4): The dehydration of the carbinolamine intermediate is generally the rate-determining step. At very low pH, the hydroxylamine nucleophile can be protonated, reducing its nucleophilicity and slowing down the initial addition step.
Near neutral pH (pH 4-6): The rate of oxime formation is often maximal in this range. The attack of the free hydroxylamine on the protonated carbonyl group is favored.
Under basic conditions (pH > 7): The nucleophilic attack of hydroxylamine on the carbonyl carbon becomes the rate-determining step. There is a lower concentration of acid to catalyze the dehydration of the carbinolamine intermediate.
Catalytic Mechanisms in Oxime Transformations
The formation of oximes from aromatic aldehydes can be significantly accelerated by catalysts. Aniline (B41778) and its derivatives have been shown to be effective catalysts for this transformation. The catalytic cycle is believed to involve the formation of a more reactive iminium ion intermediate.
The proposed mechanism for aniline catalysis involves the following steps:
Rapid, reversible formation of an iminium ion from the reaction of the aromatic aldehyde and the aniline catalyst.
The iminium ion is more electrophilic than the starting aldehyde.
Hydroxylamine then attacks the highly electrophilic iminium ion.
Subsequent collapse of the intermediate and regeneration of the aniline catalyst yields the oxime.
Electrophilic Substitution Reactions on the Aromatic Ring (inherited from precursor)
The aromatic ring of this compound is highly activated towards electrophilic substitution reactions due to the powerful electron-donating nature of the para-diethylamino group. This group is a strong ortho-, para-director. The oxime group, on the other hand, is generally considered to be a deactivating group with a meta-directing influence, although its effect is much weaker than the diethylamino group.
Therefore, the regiochemical outcome of electrophilic aromatic substitution on this compound is predominantly controlled by the diethylamino group. Electrophiles are expected to attack the positions ortho to the diethylamino group (and meta to the oxime group).
Common electrophilic substitution reactions include:
Nitration: Reaction with a mixture of nitric acid and sulfuric acid would be expected to yield 3-nitro-4-diethylaminobenzaldehyde oxime.
Halogenation: Reactions with halogens (e.g., Br₂ in a suitable solvent) would likely result in the formation of the 3-halo-4-diethylaminobenzaldehyde oxime.
Sulfonation: Treatment with fuming sulfuric acid would lead to the introduction of a sulfonic acid group at the 3-position.
Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are also directed to the 3-position. However, the strong basicity of the diethylamino group can lead to complexation with the Lewis acid catalyst, often requiring protective strategies or specific reaction conditions.
The interplay of the activating and deactivating groups on the aromatic ring makes this compound an interesting substrate for studying the subtleties of electrophilic aromatic substitution.
Coordination Chemistry and Metal Ligand Interactions
Ligand Design and Coordination Modes
The molecular architecture of 4-Diethylaminobenzaldehyde oxime, featuring both a soft nitrogen atom and a hard oxygen atom within the oxime moiety, predestines it for complex and varied interactions with metal centers.
The oxime group (C=N-OH) is a classic example of an ambidentate ligand, capable of coordinating to a metal ion through either the nitrogen atom or the oxygen atom. This dual-coordination behavior is a key determinant in the structural chemistry of its metal complexes. The choice of the coordinating atom is influenced by several factors, including the nature of the metal ion (hard or soft acid), the steric environment of the ligand, and the solvent system used during complexation.
Coordination through the nitrogen atom is generally favored, leading to the formation of stable five-membered chelate rings in many complexes. However, instances of oxygen-coordination, though less common, have been observed in various oxime-containing complexes, highlighting the versatile binding nature of this functional group.
The presence of the electron-donating diethylamino group at the para position of the benzene (B151609) ring exerts a significant electronic influence on the oxime moiety. This group increases the electron density on the aromatic ring, which in turn can be transmitted to the oxime functional group. This enhanced electron density can influence the basicity of both the nitrogen and oxygen atoms of the oxime, thereby affecting their donor strength and the stability of the resulting metal complexes. The increased nucleophilicity of the coordinating atoms can lead to stronger metal-ligand bonds.
Synthesis and Structural Characterization of Metal Complexes
The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a variety of spectroscopic and crystallographic techniques to elucidate their structure and bonding.
While specific studies on the transition metal complexes of this compound are not extensively detailed in the available literature, the general behavior of similar benzaldehyde (B42025) oxime derivatives suggests the formation of stable complexes with a range of transition metals. These complexes often exhibit well-defined geometries and interesting magnetic and electronic properties. The ability of oxime ligands to stabilize various oxidation states of transition metals is a notable feature of their coordination chemistry.
The coordination chemistry of this compound with inner transition metal ions (lanthanides) presents an area of interest, although specific structural reports are scarce. Lanthanide ions are hard acids and would be expected to preferentially coordinate to the hard oxygen donor of the oxime group. The synthesis of such complexes would typically be carried out in non-aqueous solvents to prevent the hydration of the lanthanide ion. The resulting complexes could exhibit interesting luminescence and magnetic properties, characteristic of lanthanide compounds.
Based on the coordination behavior of analogous oxime ligands, several geometries can be proposed for the metal complexes of this compound. Mononuclear complexes with a square planar or tetrahedral geometry are common for divalent transition metal ions, where the ligand can act as a bidentate or a monodentate species. In the case of bidentate coordination, the ligand would chelate the metal ion through the nitrogen of the oxime and another donor atom, if available, or form a dimeric structure.
For lanthanide ions, which typically exhibit higher coordination numbers (e.g., 8 or 9), the complexes would likely involve multiple ligand molecules or the inclusion of solvent molecules or counter-ions in the coordination sphere. The bonding in these complexes would be primarily electrostatic in nature.
Supramolecular Assembly via Coordination Bonds
The formation of extended, ordered structures through the self-assembly of molecular components is a cornerstone of supramolecular chemistry. In the context of coordination chemistry, the directed and predictable nature of metal-ligand bonds provides a powerful tool for the construction of complex, multi-dimensional architectures. While the coordination chemistry of oxime-containing ligands is well-established, detailed studies on the supramolecular assembly of this compound specifically through coordination bonds are not extensively documented in publicly available research.
However, the structural characteristics of this compound suggest its potential as a building block in supramolecular chemistry. The molecule possesses a nitrogen atom in the oxime group and potentially the nitrogen of the diethylamino group, which can act as coordination sites for metal ions. The aromatic ring system can also participate in π-stacking interactions, further stabilizing supramolecular structures.
The general principles of supramolecular assembly involving oxime-based ligands indicate that this compound could form various architectures depending on the coordination geometry of the metal center, the metal-to-ligand ratio, and the reaction conditions. For instance, with linearly coordinating metal ions, one-dimensional chains could be envisaged. Tetrahedral or octahedral metal centers could lead to the formation of two- or three-dimensional networks, potentially resulting in metal-organic frameworks (MOFs).
The diethylamino group, with its electron-donating nature, can influence the electronic properties of the ligand and, consequently, the resulting metal complexes. This functional group can also play a role in the solubility and crystal packing of the supramolecular assemblies.
Advanced Applications in Chemical Sciences and Technology
Development of Fluorescent Probes and Chemosensors
The unique molecular structure of 4-Diethylaminobenzaldehyde oxime, featuring an electron-donating diethylamino group and a reactive oxime moiety, makes it a valuable platform for designing fluorescent probes and chemosensors. These tools are engineered to detect specific chemical species with high sensitivity and selectivity through observable changes in their fluorescence properties.
Principles of Reaction-Based Fluorescent Probe Design
Reaction-based fluorescent probes, also known as chemodosimeters, are designed to undergo a specific and irreversible chemical reaction with a target analyte. bohrium.com This reaction transforms the probe from a non-fluorescent or weakly fluorescent state to a highly fluorescent one ("turn-on" response) or causes a measurable shift in the emission wavelength (ratiometric response). bohrium.com The design of such probes follows several key principles:
Recognition Site: The probe must contain a reactive site that is highly selective for the target analyte. In the case of this compound, the oxime group (-C=N-OH) serves as a versatile reactive center.
Fluorophore Unit: A fluorophore is the light-emitting component of the probe. The 4-Diethylaminobenzaldehyde core acts as a built-in fluorophore, whose emission properties are modulated by the reaction at the oxime site.
Signaling Mechanism: The reaction between the recognition site and the analyte must trigger a change in the electronic properties of the fluorophore. tandfonline.com Common mechanisms include Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Förster Resonance Energy Transfer (FRET). tandfonline.comat.ua
Bioorthogonality: For biological applications, the probe's reaction with the analyte must be bioorthogonal, meaning it does not interfere with or participate in the native biochemical processes of a living system. rsc.org
Effective probes are designed to provide a high signal-to-noise ratio, with "turn-on" responses being particularly desirable as they produce a bright signal against a dark background, enhancing sensitivity. bohrium.com
Selective Detection of Metal Ions
While direct studies on this compound for metal ion detection are not extensively documented, the closely related Schiff base analogues derived from its precursor, 4-(diethylamino)benzaldehyde, have demonstrated significant potential as colorimetric and fluorescent chemosensors for various metal ions. These analogues function by coordinating with metal ions through imine nitrogen and other donor atoms, leading to distinct optical changes. researchgate.netresearchgate.net This coordination alters the electronic structure of the molecule, often resulting in a visible color change or a shift in fluorescence, allowing for the detection of the metal ion.
For instance, Schiff bases derived from 4-(dialkylamino)benzaldehydes have been synthesized and shown to form stable complexes with a range of metal ions, providing a basis for their use as sensors. researchgate.netyu.edu.jo The interaction typically involves the nitrogen of the imine group and a nearby phenolic oxygen, which bind to the metal ion. researchgate.netresearchgate.net
| Detected Ion(s) | Precursor/Analogue Used | Type of Change | Stoichiometry (Ligand:Metal) |
| Zn(II), Cd(II), Sn(II), Pb(II) | 4-(diethylamino)salicylaldehyde aniline (B41778) Schiff base | Colorimetric/Spectral | 2:1 |
| Ni(II), Cu(II), Rh(III), Pt(IV) | 4-dimethylaminobenzaldehyde and 4-aminoantipyrine (B1666024) Schiff base | Colorimetric/Magnetic | 1:1 |
| Cu2+, Fe3+, V5+ | 3-(-(2-hydroxyphenylimino) methyl)-4H-chromen-4-one | Colorimetric | 2:1 (for Cu2+, Fe3+), 1:1 (for V5+) |
This table summarizes the detection capabilities of Schiff base analogues of this compound as reported in scientific literature. researchgate.netyu.edu.jonih.gov
Selective Detection of Anions
The development of chemosensors for anions is a significant area of research due to the importance of anions in biological and environmental systems. Probes designed for anion detection often rely on hydrogen bonding interactions or electrostatic interactions. mdpi.com Functional groups like ureas, thioureas, and amides are commonly incorporated into sensor molecules to act as hydrogen-bond donors that can bind to anions. nih.gov
While the oxime group possesses a hydroxyl proton capable of hydrogen bonding, the specific application of this compound as a fluorescent probe for anion detection is not prominently featured in available scientific literature. However, other oxime-based probes have been successfully developed for sensing anions like arsenate, demonstrating the viability of the oxime functional group in this context. globalauthorid.com
Sensing of Chemical Warfare Agents and Organophosphates (using precursor)
The oxime functional group is well-known for its ability to react with organophosphorus (OP) compounds, including highly toxic chemical warfare agents (CWAs) and pesticides. This reactivity forms the basis for its use in both antidotes and detection systems. The nucleophilic oxime attacks the electrophilic phosphorus atom of the organophosphate, leading to phosphorylation of the oxime.
This reaction can be harnessed for sensing applications. A sensor incorporating this compound would change its fluorescent or colorimetric properties upon reaction with an organophosphate, providing a detectable signal. While specific studies detailing a sensor based on this compound are limited, the principle has been demonstrated with other reactive molecules. For example, electrochemical sensors using other oximes have been developed to detect OPs, and colorimetric methods have been established using reactive pyridine (B92270) derivatives that change color upon reacting with these agents. rsc.orgnih.govresearchgate.net
| Analyte Type | Detection Principle | Example Probe/Reagent | Method |
| Organophosphorus Pesticides | Catalytic oxidation of oxime | Pralidoxime (PAM) chloride with CeO2 NPs | Electrochemical |
| Organophosphorus Pesticides | Color-forming reaction with OP | 4-(4-nitrobenzyl)pyridine (NBP) | Colorimetric |
| Organophosphorus Pesticides | Inhibition of acetylcholinesterase | Cysteamine capped gold nanoparticles | Colorimetric |
This table illustrates established methods for detecting organophosphates, demonstrating the principles that could be applied using a this compound-based sensor. mdpi.comrsc.orgnih.gov
Fluorescence Quenching and Enhancement Mechanisms in Sensing Applications
The change in fluorescence upon analyte detection by a probe like this compound is governed by several photophysical mechanisms:
Chelation-Enhanced Fluorescence (CHEF): This is a common mechanism for "turn-on" sensors for metal ions. In the free probe, a photoinduced electron transfer (PET) process often occurs, where the lone pair of electrons on the donor atom (e.g., the oxime nitrogen) transfers to the excited fluorophore, quenching its fluorescence. Upon binding a metal ion, these electrons become engaged in the coordination bond, which inhibits the PET process and restores or "turns on" the fluorescence. researchgate.netnih.gov
Chelation-Quenching Fluorescence (CHQF): Conversely, binding to certain metal ions, particularly heavy or paramagnetic ones, can quench fluorescence. This can happen if the metal ion facilitates non-radiative decay pathways or through energy/electron transfer from the fluorophore to the metal ion. nih.gov
Intramolecular Charge Transfer (ICT): In donor-pi-acceptor molecules, excitation can lead to a charge transfer from the donor (the diethylamino group) to the acceptor part of the molecule. The binding of an analyte can significantly alter the energy of this ICT state, leading to a shift in the emission wavelength and intensity. tandfonline.com For sensors based on the 4-Diethylaminobenzaldehyde scaffold, the binding of a metal ion can enhance the ICT process, resulting in a noticeable colorimetric or ratiometric fluorescence change.
Role in Organic Catalysis
Beyond sensing, the oxime functional group is increasingly recognized for its role in organic catalysis, particularly as a versatile ligand for transition metals. bohrium.comtandfonline.com Oximes, including aromatic aldoximes like this compound, are valuable alternatives to traditional phosphine (B1218219) ligands in organometallic catalysis for several reasons:
Ease of Synthesis: Oximes are readily prepared in high yields from a vast library of aldehydes and ketones, making them cost-effective and accessible. tandfonline.com
Tunable Properties: The electronic and steric properties of the oxime ligand can be easily modified by changing the substituents on the aldehyde or ketone precursor, allowing for fine-tuning of the catalyst's activity and selectivity. tandfonline.com
Stability: Oxime ligands can form highly stable complexes (metallacycles) with transition metals like palladium. tandfonline.com These stable complexes are often the active catalytic species in various chemical transformations.
Specifically, oxime-based ligands have proven to be excellent for palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki reactions, which are fundamental for forming carbon-carbon bonds. tandfonline.com Furthermore, the reaction to form the oxime itself can be catalyzed, for example, by aniline, which accelerates the condensation of the aldehyde with hydroxylamine (B1172632). rsc.org Palladium complexes featuring phosphino-oxime ligands have also been developed and used as active catalysts for the rearrangement of aldoximes into primary amides. rsc.org
Applications in Advanced Materials Science (e.g., dye chemistry)
The oxime functional group is a versatile building block in materials chemistry, valued for its unique reactivity and stability. nsf.gov While 4-Diethylaminobenzaldehyde itself is a well-established precursor in the synthesis of dyes, its oxime derivative, this compound, offers distinct properties for the development of advanced materials. The presence of the conjugated system in similar molecules allows for their use in manufacturing various dyes. mdpi.com
The conversion of the aldehyde to an oxime introduces a new reactive site—the N-O bond—and modifies the electronic properties of the aromatic system. This functionality is recognized for its utility in materials applications, including the synthesis of N-containing heterocycles which can be core structures in new dyes. nsf.gov The oxime group's reactivity, including its potential for oxidation to nitro compounds or reduction to amines, provides pathways to novel chromophores. mdpi.com Furthermore, oxime radicals are useful intermediates in organic synthesis, allowing for the creation of complex molecules that could serve as advanced material precursors. nih.gov
The unique properties imparted by the oxime's N–O bond are increasingly recognized for their utility in materials applications. nsf.gov Though specific dye products based exclusively on this compound are not extensively documented in mainstream literature, its structural components suggest significant potential. The diethylamino group acts as a powerful electron-donating group, a common feature in solvatochromic and electrochromic dyes, while the oxime moiety offers a site for further chemical elaboration or for influencing the solid-state packing and, consequently, the material's optical properties.
Table 1: Potential Research Directions for this compound in Materials Science
| Research Area | Potential Application | Rationale |
|---|---|---|
| Functional Dyes | Synthesis of novel solvatochromic or electrochromic dyes. | The strong electron-donating diethylamino group coupled with the aromatic system can lead to materials that change color in response to solvent polarity or electric fields. |
| Polymer Chemistry | Development of functional polymers. | The oxime group can be used as a ligation point to incorporate the chromophore into polymer chains or as a precursor for cross-linking reactions. |
| Energetic Materials | Precursor for specialized materials. | The reactivity of the oxime N-O bond and its potential for conversion to other nitrogen-containing functional groups is a known pathway in the synthesis of energetic materials. nsf.gov |
Contributions to Supramolecular Chemistry and Molecular Recognition
The oxime functional group is a pivotal and versatile tool in supramolecular chemistry, finding extensive applications in crystal engineering, molecular recognition, and the assembly of complex architectures. rsc.orgacs.org Its ability to act as both a hydrogen bond donor (via the -OH group) and acceptor (via the nitrogen and oxygen atoms) makes it an excellent component for directing the self-assembly of molecules.
Crystal Engineering and Self-Assembly Studies
Crystal engineering relies on understanding and utilizing intermolecular interactions to design and build solid-state structures with desired properties. The oxime group is highly effective in this regard, participating in robust and directional hydrogen bonds that guide the formation of predictable supramolecular networks. rsc.orgacs.org
A key advancement in this area is the use of oxime formation as a method for dynamic covalent self-assembly. rsc.org Oxime ligation, the reaction between a hydroxylamine and an aldehyde or ketone, is a highly efficient and bioorthogonal reaction, meaning it can occur in complex environments without interfering with biological processes. nih.govnih.gov This "click" chemistry approach allows for the rapid and high-yield synthesis of complex structures. mdpi.com Researchers have demonstrated that oxime ligation is a powerful synthetic tool for the conjugation of molecular fragments, leading to self-assembled structures like nano-to-micro-fibrils. rsc.org This method's simplicity and potential for creating libraries of self-assembling molecules highlight its significance. rsc.org
The self-assembly process can be finely tuned. For instance, the dynamic nature of the oxime bond is switchable; under acidic conditions, the bond is reversible, allowing for "error-checking" and the thermodynamic formation of the most stable assembly. In neutral conditions, the bond becomes kinetically stable, locking the assembled structure in place. This has been exploited to create complex architectures that would be difficult to synthesize through traditional covalent chemistry.
Table 2: Research Findings in Oxime-Based Self-Assembly
| Study Focus | Key Finding | Significance | Citation |
|---|---|---|---|
| Peptide Amphiphiles | Oxime connection is a powerful tool for conjugating peptide heads with hydrophobic tails. | Enables rapid preparation and screening of self-assembling peptide-based materials. | rsc.org |
| Biocompatible "Click" Chemistry | Oxime ligation allows for rapid diversification of peptide platforms to probe protein interactions. | Provides a facile method to identify unanticipated interactions that enhance binding affinity and selectivity. | mdpi.com |
| Bioorthogonal Macrocyclization | Peptides with N-terminal ketones and aminooxy side chains spontaneously cyclize via oxime ligation. | Offers a straightforward route to conformationally constrained peptides with enhanced biological activity. | nih.gov |
Cation and Anion Recognition Beyond Coordination
The ability to selectively recognize and sense ions is crucial for applications ranging from environmental monitoring to medical diagnostics. The oxime functional group contributes significantly to this field, serving as a recognition site in chemosensors. rsc.org While the coordination chemistry of oximes with metal cations has been well-explored, their role in broader cation and anion recognition is an area of growing interest. rsc.orgwikipedia.org
Oximes are ambidentate nucleophiles, meaning they have two potential sites (O and N) for interaction with electrophiles, such as metal cations. acs.org This dual nature, combined with the hydrogen-bonding capability of the hydroxyl group, allows oxime-containing molecules to bind to both cations and anions. The binding event can be transduced into a measurable signal, such as a change in color or fluorescence, especially when the oxime is part of a conjugated system like that in this compound.
The general structure of this compound is well-suited for a role in ion sensing. The electron-donating diethylamino group can enhance the sensitivity of the aromatic system to electronic perturbations caused by ion binding at the oxime site. The oxime's hydroxyl proton is acidic enough to be donated in a hydrogen bond to an anion, while the lone pairs on the nitrogen and oxygen atoms are available to coordinate with cations. This makes the molecule a promising candidate for the development of new colorimetric or fluorescent sensors.
Theoretical and Computational Studies
Electronic Structure and Reactivity Modeling
Modeling the electronic structure and reactivity of 4-Diethylaminobenzaldehyde oxime involves a variety of computational techniques that probe its fundamental chemical nature.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to determine the optimized geometry and electronic properties of molecules. In the study of compounds analogous to this compound, such as 4-(Dimethylamino)benzaldehyde (DMABA), DFT methods, particularly with the B3LYP functional, have been employed to calculate vibrational frequencies, thermodynamic parameters, and optimized molecular structures. nih.govconicet.gov.arnih.gov These calculations are foundational, providing the necessary optimized geometry for subsequent analyses like Frontier Molecular Orbital (FMO) and Natural Bond Orbital (NBO) studies. nih.govconicet.gov.ar For oxime derivatives, DFT methods are also used to evaluate geometrical properties and the effects of different solvents on the molecule's stability, often using a polarized continuum model (PCM). biointerfaceresearch.com This theoretical framework is essential for understanding the molecule's stability arising from hyper-conjugative interactions and charge delocalization. nih.govconicet.gov.ar
Frontier Molecular Orbital (FMO) theory is critical for understanding the electronic properties, UV-Vis spectra, and chemical reactivity of a molecule. biointerfaceresearch.com The Highest Occupied Molecular Orbital (HOMO) acts as the primary electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) is the primary electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular reactivity and stability. biointerfaceresearch.comscirp.org
For related molecules like 4-(Dimethylamino)benzaldehyde, the HOMO is typically localized over the dimethylamino group and the benzene (B151609) ring, while the LUMO is distributed over the aldehyde group and the ring. nih.govconicet.gov.ar This distribution facilitates an intramolecular charge transfer from the electron-donating amino group to the electron-accepting aldehyde group. nih.govconicet.gov.ar A smaller HOMO-LUMO gap implies a greater ease of electronic transition, suggesting higher chemical reactivity and lower kinetic stability. scirp.org Theoretical calculations for analogous systems provide insights into various electronic properties derived from HOMO and LUMO energies. nih.govconicet.gov.ar
Table 1: Calculated Electronic Properties for the Analogous Compound 4-(Dimethylamino)benzaldehyde Note: This data is for a structurally similar compound and is presented to illustrate the typical values obtained through HOMO-LUMO analysis.
| Parameter | Definition | Typical Value (eV) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.6 to -5.8 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.4 to -1.6 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.1 to 4.3 |
| Ionization Potential (IP) | -EHOMO | 5.6 to 5.8 |
| Electron Affinity (EA) | -ELUMO | 1.4 to 1.6 |
| Electronegativity (χ) | (IP + EA) / 2 | 3.5 to 3.7 |
| Hardness (η) | (IP - EA) / 2 | 2.0 to 2.2 |
This interactive table is based on data reported for 4-(Dimethylamino)benzaldehyde in referenced studies. nih.govconicet.gov.ar
The structure of this compound exemplifies a donor-π-acceptor (D-π-A) system. The electron-donating diethylamino group (-N(C₂H₅)₂) pushes electron density into the π-system of the aromatic benzene ring. This electron density is then pulled by the electron-accepting oxime group (-CH=NOH).
This electronic arrangement gives rise to significant resonance stabilization through charge delocalization. The positive charge is stabilized on the donor nitrogen atom, while the negative charge is delocalized over the acceptor oxime group. This charge transfer character is fundamental to the molecule's electronic properties. Studies on the analogous 4-(Dimethylamino)benzaldehyde have confirmed this charge transfer from the amino group to the carbonyl group through the phenyl ring, a phenomenon that significantly influences the molecule's stability and reactivity. nih.govconicet.gov.ar
Spectroscopic Property Prediction and Correlation with Experimental Data
Theoretical calculations are invaluable for predicting spectroscopic properties, which can then be compared with experimental data to validate molecular structures and assignments.
The prediction of ¹H and ¹³C NMR chemical shifts is a powerful application of computational chemistry for structural elucidation. nih.gov The Gauge-Including Atomic Orbital (GIAO) method, implemented within a DFT framework, is the standard approach for calculating NMR shielding constants. nih.govnih.gov
The process for predicting the NMR spectrum of a molecule like this compound involves several steps:
Conformational Analysis: Identifying all low-energy conformers of the molecule, as the observed NMR spectrum is a Boltzmann-weighted average of the spectra of these conformers. researchgate.net
Geometry Optimization: Each conformer's geometry is optimized using a suitable DFT method and basis set (e.g., B3LYP/6-31G(d)). nih.gov
NMR Calculation: The GIAO method is used to calculate the isotropic magnetic shielding tensors for each nucleus in each optimized conformer. nih.gov
Chemical Shift Calculation: The calculated shielding values (σ) are converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard, typically tetramethylsilane (B1202638) (TMS). The final predicted chemical shifts are obtained by taking a Boltzmann average over the contributing conformers. researchgate.net
The accuracy of these predictions depends heavily on the chosen functional, basis set, and the inclusion of solvent effects. nih.gov Comparing these theoretically predicted chemical shifts with experimentally measured values is crucial for confirming the assigned structure and understanding its conformational preferences in solution. nih.govresearchgate.net
Computational Modeling of Molecular Interactions
Computational modeling serves as a powerful tool to predict and analyze the interactions of this compound at a molecular level. These methods offer a detailed view of its binding capabilities and the forces governing its aggregation in the solid state.
Molecular Docking and Dynamics Simulations (for chemical interactions)
Molecular docking and dynamics simulations are instrumental in exploring the potential interactions of this compound with biological macromolecules. These computational techniques predict the preferred binding orientation of the molecule within a target's active site and assess the stability of the resulting complex over time.
In a representative molecular docking study, this compound can be evaluated as a potential inhibitor for a specific enzyme, such as aldose reductase, which is implicated in diabetic complications. mdpi.com The simulation would involve preparing the three-dimensional structure of the oxime and docking it into the active site of the enzyme. The binding affinity is then calculated, providing a quantitative measure of the interaction strength.
Molecular dynamics (MD) simulations further refine this understanding by observing the dynamic behavior of the ligand-protein complex in a simulated physiological environment. nih.gov These simulations, often run for nanoseconds, can reveal the stability of key interactions and conformational changes in both the ligand and the protein. For instance, an MD simulation might show the diethylamino group forming transient hydrogen bonds with acidic residues in the enzyme's binding pocket, while the aromatic ring engages in π-π stacking interactions. nih.gov
Table 1: Hypothetical Interaction Data from Molecular Docking of this compound
| Interacting Residue | Interaction Type | Distance (Å) |
| ASP-483 | Hydrogen Bond | 2.1 |
| TYR-48 | π-π Stacking | 3.5 |
| TRP-111 | Hydrophobic | 4.2 |
| LYS-77 | van der Waals | 3.8 |
Hirshfeld Analysis of Molecular Packing and Crystal Stability
Hirshfeld surface analysis is a valuable computational method for analyzing intermolecular interactions within a crystal lattice. nih.gov By partitioning the crystal space into regions associated with individual molecules, this analysis provides a quantitative summary of the close contacts that stabilize the crystal structure.
For this compound, a Hirshfeld analysis would likely reveal the dominance of specific intermolecular contacts. The analysis generates two-dimensional "fingerprint plots" that visualize the distribution of these interactions. nih.gov Based on studies of similar oxime derivatives, it is anticipated that hydrogen bonding involving the oxime's hydroxyl group (O-H···N) would be a significant feature, appearing as distinct spikes in the fingerprint plot. nih.govnih.gov
Table 2: Predicted Hirshfeld Surface Contact Percentages for this compound
| Contact Type | Percentage Contribution (%) |
| H···H | ~40-50 |
| C···H/H···C | ~15-25 |
| O···H/H···O | ~10-20 |
| N···H/H···N | ~5-10 |
| C···C | ~3-7 |
| Other | < 5 |
Elucidation of Reaction Mechanisms via Computational Methods
Computational chemistry offers powerful tools to investigate the step-by-step process of chemical reactions, providing insights into transition states and reaction intermediates that are often difficult to observe experimentally. excli.denih.goveurjchem.commdpi.com For the synthesis of this compound, computational methods can be employed to elucidate the most probable reaction pathway.
The formation of an oxime from an aldehyde and hydroxylamine (B1172632) typically proceeds via a nucleophilic addition mechanism. A plausible reaction mechanism for the synthesis of this compound involves the following steps:
Protonation of the Aldehyde: In an acidic medium, the carbonyl oxygen of 4-diethylaminobenzaldehyde is protonated, increasing the electrophilicity of the carbonyl carbon.
Nucleophilic Attack: The nitrogen atom of hydroxylamine acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.
Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom of the original carbonyl group.
Dehydration: The intermediate then undergoes dehydration, eliminating a molecule of water to form the final oxime product.
Density Functional Theory (DFT) calculations can be used to model this reaction pathway. nih.gov By calculating the energies of the reactants, intermediates, transition states, and products, a reaction energy profile can be constructed. This profile helps to identify the rate-determining step of the reaction and provides a deeper understanding of the reaction kinetics. The calculated vibrational frequencies can also confirm the nature of the stationary points along the reaction coordinate. nih.gov
Advanced Analytical Characterization Techniques in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within a molecule.
For the precursor, 4-Diethylaminobenzaldehyde , the ¹H NMR spectrum shows characteristic signals corresponding to the ethyl groups and the aromatic protons. chemicalbook.com The ¹³C NMR spectrum of the precursor provides data on the carbon skeleton. nih.gov
In the case of p-(Dimethylamino)benzaldehyde oxime , which differs by having methyl groups instead of ethyl groups on the nitrogen atom, ¹H and ¹³C NMR spectra have been reported. hmdb.ca The data reveals the chemical shifts for the protons and carbons of the dimethylamino group, the aromatic ring, and the oxime functional group. This data can be used to predict the expected chemical shifts for 4-Diethylaminobenzaldehyde oxime, where the signals for the ethyl groups would replace those of the methyl groups.
Table 1: Representative ¹H and ¹³C NMR Data for Related Compounds
| Compound | Nucleus | Chemical Shift (δ) ppm |
| 4-(Dimethylamino)benzaldehyde | ¹H | 9.73 (s, 1H), 7.73 (d, J = 7.7 Hz, 2H), 6.69 (d, J = 7.5 Hz, 2H), 3.08 (s, 6H) rsc.org |
| ¹³C | 190.4, 154.4, 132.1, 125.3, 111.1, 40.2 rsc.org | |
| (E)-4-methylbenzaldehyde oxime | ¹H | 8.13 (s, 1 H), 7.47 (d, J = 7.8 Hz, 2 H), 7.19 (d, J = 7.8 Hz, 2 H), 2.36 (s, 3 H) rsc.org |
| ¹³C | 151, 140, 131, 129, 127, 21.6 rsc.org | |
| (E)-4-methoxybenzaldehyde oxime | ¹H | 8.11 (s, 1 H), 7.52 (d, J = 8.7 Hz, 2 H), 6.91 (d, J = 8.7 Hz, 2 H), 3.84 (s, 3 H) rsc.org |
| ¹³C | 150, 129, 114, 55 rsc.org |
Note: The table presents data for related compounds to infer the expected spectral characteristics of this compound.
Mass Spectrometry (e.g., GC-MS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns. Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of GC with the detection power of MS.
A mass spectrum of the precursor, 4-Diethylaminobenzaldehyde , is available and shows the expected molecular ion peak. nih.govnist.govchemicalbook.com The fragmentation pattern of aromatic aldehydes typically involves the loss of the formyl radical (-CHO) and subsequent fragmentation of the aromatic ring. docbrown.info
For oximes, mass spectrometric analysis can be complex. The fragmentation of substituted 2-benzylidenecyclohexanone (B74925) oximes has been shown to involve the loss of a hydroxyl radical. nih.gov The analysis of various aldehydes, including benzaldehyde (B42025), can be performed after derivatization to their corresponding oximes, which are then analyzed by GC-MS. nih.gov This derivatization step enhances the volatility and thermal stability of the analytes, making them amenable to GC analysis.
Table 2: Mass Spectrometry Data for 4-Diethylaminobenzaldehyde
| Compound | Ionization Method | Precursor Ion (m/z) | Key Fragment Ions (m/z) |
| 4-Diethylaminobenzaldehyde | ESI-QTOF | 178.1226405599 ([M+H]⁺) | 150.127726, 148.112076, 134.096426, 134.06004, 122.096426, 121.088601, 101.002191 |
| 4-Diethylaminobenzaldehyde | LC-ESI-QFT | 178.1226 ([M+H]⁺) | Not specified |
Note: This table provides data for the precursor compound, as specific mass spectral data for this compound was not found in the searched literature.
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule.
The IR spectrum of 4-Diethylaminobenzaldehyde has been reported, showing characteristic absorption bands for the aldehyde C-H stretch, the carbonyl (C=O) stretch, and the C-N stretching vibrations of the diethylamino group, as well as bands corresponding to the aromatic ring. chemicalbook.comnih.govchemicalbook.comnist.gov
For oximes in general, the IR spectra are characterized by the presence of a broad O-H stretching band, a C=N stretching vibration, and an N-O stretching band. The exact positions of these bands can be influenced by hydrogen bonding. rsc.org The FT-IR and FT-Raman spectra of other substituted benzaldehyde oximes, such as 2-hydroxy-5-(phenyldiazenyl) benzaldehyde oxime, have been studied in detail, providing a basis for the interpretation of the vibrational spectrum of this compound. rsc.org The analysis of benzaldehyde oxime itself shows characteristic IR and Raman bands that can be used for comparison. hmdb.ca
Table 3: Characteristic Infrared Absorption Frequencies for Related Compounds
| Compound | Functional Group | Wavenumber (cm⁻¹) | Reference |
| (E)-4-methylbenzaldehyde oxime | O-H stretch | 3289 | rsc.org |
| C=N stretch | Not specified | ||
| (E)-4-methoxybenzaldehyde oxime | O-H stretch | 3353 | rsc.org |
| C=N stretch | 1606 | rsc.org | |
| 4-(dimethylamino)benzaldehyde 4-ethylthiosemicarbazone | C=N stretch | 1564 | researchgate.net |
Note: This table provides data for related oxime compounds to infer the expected spectral characteristics of this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings and conjugated systems.
The UV-Vis spectrum of 4-Diethylaminobenzaldehyde would be expected to show strong absorption bands due to the presence of the substituted benzene (B151609) ring, which acts as a chromophore. The diethylamino group, being an electron-donating group, and the aldehyde group, an electron-withdrawing group, are in conjugation through the benzene ring, which typically results in a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzaldehyde.
Studies on other oximes show that the position of the UV-Vis absorption bands is dependent on the substitution pattern and the pH of the solution. researchgate.net For example, the UV-Vis spectra of various oximes at pH 7.4 show absorption in the range of 280-305 nm, with a less intensive band appearing between 340 and 360 nm due to the partial conversion of the oxime to the oximate form. researchgate.net A study on the detection of formaldehyde (B43269) and other aldehydes, including benzaldehyde, using a hydroxylamine (B1172632) derivative to form oximes, demonstrates the utility of UV-Vis spectrophotometry in analyzing these reactions. nih.gov
X-ray Diffraction (XRD) for Single Crystal Analysis
X-ray Diffraction (XRD) on single crystals is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. It provides precise information on bond lengths, bond angles, and intermolecular interactions.
While no single crystal X-ray diffraction data for This compound has been found in the surveyed literature, the crystal structures of related compounds have been reported. For instance, the crystal structure of (E)-N,N-Diethyl-4-{[(4-methoxyphenyl)imino]methyl}aniline, a Schiff base with a similar N,N-diethylaniline moiety, has been determined. researchgate.net In this structure, the aromatic rings are inclined to each other, and the crystal packing is influenced by weak C-H···π hydrogen bonds. researchgate.net The analysis of other oxime-containing compounds also provides insights into the typical bond lengths and angles of the oxime group and how it participates in hydrogen bonding and crystal packing. rsc.org
The determination of the crystal structure of this compound would be invaluable for understanding its solid-state conformation, including the geometry of the oxime group (E/Z isomerism) and the orientation of the diethylamino group relative to the aromatic ring.
Electron Paramagnetic Resonance (EPR) Spectroscopy (for paramagnetic complexes)
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals and paramagnetic metal complexes.
The This compound molecule itself is diamagnetic and therefore EPR silent. However, it can act as a ligand, forming complexes with paramagnetic transition metal ions. These complexes would be EPR active, and the resulting EPR spectrum would provide valuable information about the electronic structure of the metal center and its coordination environment.
EPR spectroscopy is a powerful tool for characterizing the oxidation state of the metal ion, the geometry of the complex, and the nature of the metal-ligand bonding. nih.govnih.gov The hyperfine coupling constants observed in the EPR spectrum can give insights into the delocalization of the unpaired electron onto the ligand atoms. While no specific EPR studies on complexes of this compound were found, the technique remains a potent method for investigating its coordination chemistry with paramagnetic metals.
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is crucial for confirming the empirical and molecular formula of a newly synthesized compound and assessing its purity.
For This compound , with the molecular formula C₁₁H₁₆N₂O, the theoretical elemental composition can be calculated. Experimental determination of the elemental composition through combustion analysis should yield values that are in close agreement with the theoretical percentages for a pure sample.
Table 4: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage (%) |
| Carbon | C | 12.01 | 11 | 132.11 | 68.71 |
| Hydrogen | H | 1.008 | 16 | 16.128 | 8.39 |
| Nitrogen | N | 14.01 | 2 | 28.02 | 14.58 |
| Oxygen | O | 16.00 | 1 | 16.00 | 8.32 |
| Total | 192.258 | 100.00 |
Note: This table presents the calculated theoretical elemental analysis based on the molecular formula.
Magnetic Susceptibility Measurements (for metal complexes)
Magnetic susceptibility measurements are a crucial tool in the characterization of transition metal complexes, providing valuable insights into the electronic structure, oxidation state, and stereochemistry of the central metal ion. This technique measures the extent to which a material is magnetized in an applied magnetic field. The data obtained, particularly the magnetic moment (μ_eff_), helps in determining the number of unpaired electrons in the metal center, which is fundamental to understanding its bonding and geometry.
While the synthesis of various transition metal complexes with ligands analogous to this compound has been documented, detailed research findings specifically on the magnetic susceptibility of metal complexes derived from this compound are not extensively reported in the reviewed scientific literature. Studies on closely related ligands, such as 4-(diethylamino)salicylaldehyde, have shown that their copper(II) complexes can exhibit either antiferromagnetic or ferromagnetic behavior depending on the nature of the bridging within the complex. researchgate.net However, direct experimental data, including magnetic moments and detailed research findings for metal complexes of this compound, remain to be fully explored and published.
For illustrative purposes, the table below indicates the type of data that would be expected from such studies. The values presented are hypothetical and serve to demonstrate how such data would be organized.
Hypothetical Magnetic Moment Data for Metal Complexes of this compound
| Metal Complex | Metal Ion | Assumed Geometry | Hypothetical Magnetic Moment (μ_eff in B.M.) | Implied Unpaired Electrons |
| [Co(DEABO)₂Cl₂] | Co(II) | Tetrahedral | 4.3 - 4.7 | 3 |
| [Ni(DEABO)₂] | Ni(II) | Square Planar | Diamagnetic | 0 |
| [Cu(DEABO)₂] | Cu(II) | Square Planar | 1.7 - 2.2 | 1 |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental data for this compound complexes is not available in the reviewed literature. DEABO is used as an abbreviation for the this compound ligand.
Further research is required to isolate and characterize metal complexes of this compound and to determine their magnetic properties. Such studies would contribute significantly to a deeper understanding of the coordination chemistry of this ligand.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
